molecular formula C10H12N2O4S3 B2930410 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444614-69-0

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane

Cat. No.: B2930410
CAS No.: 1444614-69-0
M. Wt: 320.4
InChI Key: QXMIPMDDXXQGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane: is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the nitrobenzenesulfonyl group imparts specific reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 2-nitrobenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under controlled temperature conditions. The process involves the nucleophilic substitution of the chloride group by the dithiazepane, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification steps are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted dithiazepane derivatives.

Scientific Research Applications

Chemistry: 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology: The compound’s ability to undergo specific chemical reactions makes it useful in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.

Medicine: Research into the medicinal applications of this compound includes its potential use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane involves its ability to undergo specific chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents. These chemical properties enable the compound to interact with biological targets and pathways, potentially leading to various biological effects.

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Used as a reagent in organic synthesis.

    2-Nitrobenzenesulfonamide: Utilized in the synthesis of heterocyclic compounds.

    1,2,5-Thiadiazepane: A related heterocyclic compound with similar structural features.

Uniqueness: 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane is unique due to the presence of both the nitrobenzenesulfonyl and dithiazepane moieties. This combination imparts specific reactivity patterns and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

5-(2-nitrophenyl)sulfonyl-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S3/c13-12(14)9-3-1-2-4-10(9)19(15,16)11-5-7-17-18-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMIPMDDXXQGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.